N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine
Description
N-[1-(5-Methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 5 and a phenyl group at position 1. The pyrazole ring is connected via a carbonyl group to an azetidine (four-membered nitrogen-containing ring), which is further functionalized with a pyrimidin-4-amine moiety.
Properties
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c1-13-16(9-21-24(13)15-5-3-2-4-6-15)18(25)23-10-14(11-23)22-17-7-8-19-12-20-17/h2-9,12,14H,10-11H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHGMAKYWLTOIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC(C3)NC4=NC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the azetidine ring, and finally the attachment of the pyrimidine moiety.
Pyrazole Ring Formation: The pyrazole ring can be synthesized through the reaction of phenylhydrazine with an appropriate β-diketone under acidic or basic conditions.
Azetidine Ring Formation: The azetidine ring is often formed via cyclization reactions involving suitable precursors such as β-amino alcohols or β-haloamines.
Pyrimidine Attachment: The final step involves the coupling of the azetidine intermediate with a pyrimidine derivative, typically using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the azetidine ring, potentially converting it to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Pharmaceuticals: It serves as a lead compound for the development of new drugs, especially those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a kinase enzyme, thereby blocking a signaling pathway involved in cell proliferation.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrazole and pyrimidine derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.
Structural Analogues and Substituent Effects
Pyrazole Derivatives with Aromatic Substituents
- Target Compound : Features a 5-methyl-1-phenylpyrazole core, azetidine-carbonyl linker, and pyrimidin-4-amine.
- 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine (): Contains a fused pyrazolo-pyrimidine system linked to a thieno-pyrimidine ring. Key Difference: The absence of an azetidine linker and the presence of a thieno-pyrimidine group may enhance π-π stacking interactions in biological systems. Synthesis: Achieved via Vilsmeier–Haack reaction with 82% yield, indicating efficient methodology .
Pyrazole-Amines with Cyclic Substituents
- N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (): Pyrazole substituted with cyclopropylamine and pyridinyl groups. Synthesis: Lower yield (17.9%) due to multi-step coupling involving copper(I) bromide and cesium carbonate .
Chlorinated Pyrazole Derivatives
- (5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-ylmethylene)-(4-chloro-phenyl)-amine (): Contains chloro substituents on both pyrazole and phenyl groups.
Table 1: Comparative Overview of Key Compounds
Key Observations :
Substituent Impact :
- Electron-Withdrawing Groups (e.g., chloro in ): May enhance stability but reduce solubility.
- Bulkier Groups (e.g., cyclopropyl in ): Could hinder target binding but improve metabolic resistance.
Heterocyclic Diversity : The azetidine linker in the target compound offers conformational rigidity compared to flexible alkyl chains in other analogs (e.g., methoxyethyl in ) .
Pharmacological Potential (Inferred from Structural Motifs)
While direct activity data for the target compound are unavailable, related compounds suggest plausible applications:
Biological Activity
N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 284.32 g/mol. The structure features a pyrimidine ring, an azetidine moiety, and a pyrazole carbonyl group, which are critical for its biological interactions.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. A study synthesized various derivatives of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles, which showed significant activity against Gram-positive and Gram-negative bacteria. The compounds were tested using the well diffusion method, with results indicating varying degrees of inhibition against E. coli, S. aureus, and B. subtilis .
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| 10a | 62.5 | A. niger |
| 10g | 31.25 | P. mirabilis |
| 10l | 125 | S. aureus |
These findings suggest that modifications to the pyrazole structure can enhance antimicrobial efficacy.
2. Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have been extensively studied. Compounds containing the pyrazole scaffold have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. For instance, a derivative similar to this compound demonstrated significant inhibition of TNF-alpha production in lipopolysaccharide-stimulated macrophages .
3. Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. Pyrazole derivatives have been identified as inhibitors of various kinases involved in cancer progression, such as Akt and ERK pathways. A study indicated that certain pyrazole-based compounds exhibit selective inhibition against cancer cell lines, suggesting their utility in targeted cancer therapies .
Case Studies
Case Study 1: Antimicrobial Screening
In a systematic screening of new pyrazole derivatives, it was found that modifications at the 5-position significantly impacted antimicrobial activity against A. niger and P. mirabilis. Compounds with electron-withdrawing groups exhibited enhanced activity compared to those with electron-donating substituents .
Case Study 2: Anti-inflammatory Effects
A series of pyrazole derivatives were evaluated for their anti-inflammatory effects in vitro and in vivo. One notable compound reduced paw edema in a rat model of inflammation by over 50%, demonstrating its potential for treating inflammatory diseases .
Q & A
Basic: What are the common synthetic routes for preparing N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine?
Methodological Answer:
The synthesis typically involves multi-step processes, including coupling reactions and cyclization. For example:
Pyrazole Intermediate Synthesis : React 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with azetidine derivatives using coupling agents like EDCI or HOBt in DMF .
Azetidine Functionalization : Introduce the pyrimidin-4-amine moiety via nucleophilic substitution. Copper(I) bromide and cesium carbonate are often used as catalysts in polar aprotic solvents (e.g., DMSO) at 35–50°C for 48–72 hours to facilitate C–N bond formation .
Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) isolates the product, with yields typically ranging from 15–25% due to steric hindrance from the azetidine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
